6-carbamoyl-1H-indole-2-carboxylic acid
Description
Significance of the Indole (B1671886) Nucleus in Pharmaceutical and Biological Contexts
The indole ring system is a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This scaffold is not only a key component of the essential amino acid tryptophan but is also embedded in a multitude of natural and synthetic compounds with significant therapeutic applications. researchgate.net Its unique electronic properties and its ability to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, make it an ideal framework for designing molecules that can bind effectively to biological targets. rsc.orgnih.gov
The versatility of the indole nucleus is evidenced by its presence in a wide array of approved drugs and clinical candidates targeting diverse diseases. These include applications in oncology, neurology, infectious diseases, and inflammatory conditions. The indole scaffold's ability to be readily functionalized at multiple positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a perennial focus of drug discovery programs. arkat-usa.org
Rationale for Investigation of Substituted Indole-2-Carboxylic Acid Core Structures
The indole-2-carboxylic acid scaffold serves as a critical pharmacophore for a variety of biological targets. The carboxylic acid group at the C2 position is often crucial for activity, frequently acting as a metal-chelating moiety that can interact with divalent metal ions like Mg²⁺ within enzyme active sites. nih.govnih.gov This interaction is a key feature for several classes of enzyme inhibitors.
Researchers have extensively explored this core structure, leading to the discovery of potent inhibitors for several important enzymes. Notable examples include:
HIV-1 Integrase Inhibitors : The indole-2-carboxylic acid core has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). The indole nucleus and the C2-carboxyl group can chelate the two Mg²⁺ ions in the enzyme's active site, which is essential for inhibiting its function. nih.govnih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors : These enzymes are implicated in cancer immune evasion. Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of both IDO1 and TDO. sci-hub.se
Fructose-1,6-bisphosphatase (FBPase) Inhibitors : As a key enzyme in gluconeogenesis, FBPase is a target for type 2 diabetes treatment. Certain indole-2-carboxylic acid derivatives have been developed as allosteric inhibitors of this enzyme. researchgate.netresearchgate.net
NMDA Receptor Ligands : Derivatives of indole-2-carboxylic acid have been investigated as antagonists for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, which is a target for various neurological disorders. ttuhsc.edu
The demonstrated success of this scaffold against multiple, high-value biological targets provides a strong rationale for its continued investigation and the exploration of novel substitution patterns to enhance potency, selectivity, and drug-like properties.
Specific Focus on C6-Substituted Indole Derivatives: The Role of Carbamoyl (B1232498) Functionality
The substitution pattern on the benzene portion of the indole ring (positions C4, C5, C6, and C7) plays a critical role in determining the biological activity and selectivity of indole-2-carboxylic acid derivatives. The C6 position, in particular, has emerged as a key site for modification in several therapeutic areas. Structure-activity relationship (SAR) studies have shown that introducing substituents at C6 can significantly enhance biological activity.
For instance, in the development of HIV-1 integrase inhibitors, the introduction of a C6-halogenated benzene ring was found to enable effective π-π stacking interactions with viral DNA, markedly improving inhibitory potency. rsc.orgnih.gov In the context of antitubercular agents, placing a single bromo group at the C6 position of an indole-2-carboxamide led to a substantial increase in activity compared to unsubstituted analogues. nih.gov Furthermore, research on IDO1/TDO inhibitors revealed that a 6-acetamido substituent was favorable for activity, with the hypothesis that the amide group could form crucial hydrogen bonds within the enzyme's binding site. sci-hub.se
This leads to the specific focus on the carbamoyl (-CONH₂) functionality at the C6 position. The carbamoyl group, and the related carboxamide linkage, is a highly valued functional group in medicinal chemistry for several reasons:
Hydrogen Bonding : It contains both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), allowing it to form strong and specific interactions with protein targets. arkat-usa.org
Chemical Stability : The amide bond is generally stable to metabolic degradation, contributing to improved pharmacokinetic profiles. arkat-usa.org
Neutrality and Polarity : Carboxamides are typically neutral and possess a high bond polarity, which can influence solubility and cell permeability. arkat-usa.org
The placement of a carbamoyl group at the C6 position of the indole-2-carboxylic acid core is therefore a rational design strategy. It combines the proven benefits of C6 substitution with the desirable physicochemical properties of the carbamoyl moiety, creating a molecule with the potential for enhanced binding affinity and specificity through hydrogen bonding interactions, while retaining the core scaffold's essential metal-chelating capability.
Overview of Current Research Trajectories for 6-Carbamoyl-1H-Indole-2-Carboxylic Acid and Related Analogues
While direct research on this compound is not extensively published, the research trajectories for closely related analogues are well-defined and center on enzyme inhibition for various therapeutic applications. Based on the established biological activities of C6-substituted indole-2-carboxylic acids and amides, the primary areas of investigation for this compound and its analogues include oncology and infectious diseases.
Table 1: Key Research Findings on C6-Substituted Indole-2-Carboxylic Acid Derivatives
| Therapeutic Area | Target | Key Finding for C6-Substituted Analogues | Potential Role of C6-Carbamoyl Group | Reference |
|---|---|---|---|---|
| Antiviral (HIV) | HIV-1 Integrase | Introduction of a C6-halogenated benzene ring enhances binding to viral DNA via π-π stacking. | Could serve as an anchor point for hydrogen bonding with the enzyme or DNA. | rsc.orgnih.gov |
| Oncology | IDO1/TDO | A 6-acetamido group was favorable for inhibitory activity, likely through hydrogen bonding. | Mimics the hydrogen bonding capability of the acetamido group to enhance binding affinity. | sci-hub.se |
| Antitubercular | Not Specified | A C6-bromo substituent significantly increased the activity of indole-2-carboxamides against M. tuberculosis. | Could improve target engagement and physicochemical properties. | nih.gov |
| Oncology | Antiproliferative | Various C6-substituted indole-2-carboxamides show cytotoxic activity against cancer cell lines. | Contributes to a favorable pharmacological profile for anticancer activity. | nih.govresearchgate.net |
Current research strongly suggests that the this compound scaffold is a promising candidate for development as an enzyme inhibitor. The primary trajectory is in oncology, particularly as an inhibitor of enzymes like IDO1/TDO that are involved in tumor immunotolerance. sci-hub.se The carbamoyl group is well-suited to mimic the hydrogen-bonding interactions of the successful 6-acetamido analogues. A second major trajectory is in the field of antivirals, where the C6 position is a known site for establishing critical interactions to inhibit enzymes like HIV-1 integrase. rsc.orgnih.gov Further investigations would likely involve the synthesis of this compound and its derivatives to screen against a panel of relevant enzymes and explore its potential as a therapeutic agent.
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
6-carbamoyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-9(13)6-2-1-5-3-8(10(14)15)12-7(5)4-6/h1-4,12H,(H2,11,13)(H,14,15) |
InChI Key |
UIDASAQANJKLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC(=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 6 Carbamoyl 1h Indole 2 Carboxylic Acid
General Synthesis Strategies for Indole-2-Carboxylic Acid Scaffolds
The foundational step in the synthesis of 6-carbamoyl-1H-indole-2-carboxylic acid is the construction of the 1H-indole-2-carboxylic acid core. Various classical and modern synthetic methods have been developed to achieve this with efficiency and scalability.
Reissert Indole (B1671886) Synthesis and Modern Adaptations
The Reissert indole synthesis is a classic and reliable method for preparing indole-2-carboxylic acids. The process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide, which has been shown to give better results than sodium ethoxide. This initial step yields an ethyl o-nitrophenylpyruvate intermediate. The subsequent and key step is the reductive cyclization of this intermediate, typically using reducing agents like zinc dust in acetic acid or iron powder in acetic acid/ethanol (B145695). This reaction reduces the nitro group to an amine, which then undergoes an intramolecular cyclization to form the indole-2-carboxylic acid core.
The general mechanism involves:
Deprotonation: A base abstracts an acidic proton from the methyl group of o-nitrotoluene.
Condensation: The resulting carbanion attacks diethyl oxalate to form ethyl o-nitrophenylpyruvate.
Reductive Cyclization: The nitro group is reduced to an amine, which nucleophilically attacks the ketone, leading to cyclization and subsequent dehydration to form the indole ring.
Modern adaptations of the Reissert synthesis focus on improving yields, broadening substrate scope, and employing milder reaction conditions.
Alternative and High-Yielding Synthetic Pathways to the 1H-Indole-2-Carboxylic Acid Core
While the Reissert synthesis is robust, alternative methods have been developed to offer higher yields and greater efficiency under certain conditions. One notable modern approach is the microwave-assisted synthesis of indole-2-carboxylic acid esters. This method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. The reaction is often catalyzed by a copper salt (e.g., CuI, CuBr) and conducted in an ionic liquid, which interacts effectively with microwave energy. This green methodology offers several advantages, including significantly reduced reaction times, high product yields (up to 97%), mild conditions, and easier workup procedures. The resulting ester can then be readily hydrolyzed to the desired 1H-indole-2-carboxylic acid.
Approaches for Regioselective Functionalization at the C6 Position of Indole-2-Carboxylic Acid
Achieving regioselective functionalization at the C6 position of the indole nucleus is a significant synthetic challenge. frontiersin.org The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position, and to a lesser extent, at C2 or the nitrogen atom. Therefore, C6 functionalization often requires multi-step sequences or the use of directing groups. frontiersin.org
Introduction of Halogenated Precursors at C6 (e.g., 6-bromo-1H-indole-2-carboxylic acid) for Subsequent Derivatization
A common and effective strategy to functionalize the C6 position is to first introduce a halogen atom, which then serves as a handle for further transformations via cross-coupling reactions. 6-bromo-1H-indole-2-carboxylic acid is a key precursor for this purpose. nih.gov The synthesis of this intermediate can be achieved through various routes, often starting from a pre-brominated aniline (B41778) or by direct bromination of an appropriate indole precursor.
Once obtained, the carboxyl group of 6-bromo-1H-indole-2-carboxylic acid is typically protected, often as an ester (e.g., ethyl or isopropyl ester), to prevent interference in subsequent reactions. nih.govnih.gov This halogenated intermediate is primed for derivatization, making it a pivotal building block in the synthesis of C6-substituted indoles. nih.govnih.gov
Strategies for Direct or Indirect Introduction of Amide/Carbamoyl (B1232498) Functionality at C6
With the 6-bromo-1H-indole-2-carboxylic acid scaffold in hand, the introduction of the carbamoyl group can be accomplished through several modern catalytic methods.
Palladium-Catalyzed Aminocarbonylation: This is a powerful and direct method for converting aryl halides into amides. The reaction involves treating the 6-bromoindole (B116670) derivative with carbon monoxide and an amine source in the presence of a palladium catalyst. nih.gov Molybdenum hexacarbonyl can serve as a convenient solid source of carbon monoxide, often utilized in a two-chamber system to handle the toxic gas safely. organic-chemistry.orgacs.org This approach directly installs the carbamoyl moiety at the C6 position.
| Aryl Halide | Amine Source | Catalyst System | CO Source | Result |
|---|---|---|---|---|
| 6-Bromoindole derivative | Ammonia or equivalent | Pd(OAc)₂ / Xantphos | Mo(CO)₆ | Direct formation of 6-carbamoylindole derivative |
| 5-Bromoindole | Phenylalanine tert-butyl ester | Pd(OAc)₂ / XantPhos | Mo(CO)₆ | 69% yield of corresponding amide diva-portal.org |
Two-Step Cyanation and Hydrolysis: An alternative, indirect route involves a palladium-catalyzed cyanation of the 6-bromoindole intermediate to form a 6-cyanoindole (B17180) derivative. The nitrile group can then be hydrolyzed to the primary amide (carbamoyl group) under either acidic or basic conditions. libretexts.org While this adds a step, it avoids the direct handling of carbon monoxide. Acid hydrolysis typically involves heating the nitrile with a dilute acid like HCl, whereas alkaline hydrolysis uses an alkali such as NaOH, followed by an acidic workup to protonate the resulting carboxylate salt. libretexts.org
Direct C-H Amidation: While more challenging, direct C-H functionalization is an atom-economical approach. Research has shown that directing groups can facilitate the site-selective arylation of the C6 position. acs.orgnih.gov Similar strategies are being explored for direct C-H amidation, though this remains a developing area for the C6 position of simple indoles. For instance, cobalt-catalyzed direct C-H aminocarbonylation has been developed, offering a cheaper alternative to precious metal catalysts for other positions. researchgate.net
Synthesis of Carbamoyl Linkages and Amide Derivatives from Indole-2-Carboxylic Acid
The final structural feature of the target molecule is the carboxylic acid at the C2 position. This group can be readily converted into a wide range of amide derivatives through standard peptide coupling reactions. This transformation is crucial for creating libraries of related compounds for various applications.
The process involves activating the carboxylic acid, followed by reaction with a primary or secondary amine. Several coupling reagents are effective for this purpose.
BOP Reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is an efficient coupling reagent used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM).
EDAC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) is a water-soluble carbodiimide (B86325) that facilitates amide bond formation. nih.gov It is often used in combination with an additive like N-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.
DCC: N,N'-Dicyclohexylcarbodiimide (DCC) is another common coupling agent that promotes the formation of an O-acylurea intermediate, which then reacts with an amine.
These methods are highly versatile and tolerate a wide variety of functional groups on both the indole core and the amine coupling partner, allowing for the synthesis of diverse indole-2-carboxamides.
| Coupling Reagent | Common Additive | Base | Typical Solvent |
|---|---|---|---|
| BOP | - | DIPEA | DCM |
| EDAC | HOBt | - | DMF, DCM |
| DCC | HOBt | - | THF, DCM |
Amide Coupling Reactions for Indole-2-Carboxamides
The synthesis of indole-2-carboxamides from indole-2-carboxylic acids is most commonly achieved through amide coupling reactions. This process involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. A diverse array of coupling reagents has been developed to promote this transformation efficiently, minimizing side reactions and preserving stereochemistry when applicable. hepatochem.com
The general mechanism involves the reaction of the indole-2-carboxylic acid with a coupling reagent to form a highly reactive intermediate, such as an active ester or an acylphosphonium salt. This intermediate is then treated with the desired amine, which displaces the activating group to form the stable amide bond. hepatochem.com The choice of reagent, solvent, and additives can be critical for achieving high yields, particularly with complex or sterically hindered substrates. nih.gov
Commonly employed coupling reagents in the synthesis of indole-2-carboxamides include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. nih.govpeptide.com
Carbodiimides: Reagents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govmdpi.com HOBt acts to suppress racemization and improve reaction efficiency by forming an active ester intermediate. peptide.com The reaction is typically carried out in aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) with a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed. nih.gov
Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a potent coupling reagent that minimizes dehydration side reactions, especially with asparagine and glutamine residues. peptide.com However, its use generates the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). peptide.com
Aminium/Uronium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are highly efficient and lead to rapid reaction times with minimal racemization. peptide.com Like carbodiimides, their efficacy can be enhanced with the addition of HOBt. peptide.com
The following interactive table summarizes common amide coupling reagents and conditions used in the synthesis of indole-2-carboxamides.
| Reagent Class | Specific Reagent(s) | Common Additive(s) | Base(s) | Solvent(s) | Reference(s) |
|---|---|---|---|---|---|
| Carbodiimide | EDC·HCl | HOBt | DIPEA, Et3N | DCM, DMF | nih.govmdpi.com |
| Phosphonium Salt | BOP | - | DIPEA, Et3N | DCM, DMF | peptide.com |
| Aminium/Uronium Salt | HBTU, TBTU | HOBt | DIPEA, Et3N | DMF | nih.govpeptide.com |
Specific Routes for Carbamoylmethyl and Related Carbamoyl-Containing Indole Derivatives
While general amide coupling is effective for pre-existing indole-2-carboxylic acids, the synthesis of the specific target molecule, this compound, requires a strategy to introduce the carbamoyl group at the C6 position of the indole ring. Direct synthetic routes are not prominently detailed in the literature; however, plausible pathways can be constructed based on established indole chemistry. Two primary strategies involve the transformation of a nitrile group or the selective amidation of a dicarboxylic acid derivative.
Route A: Hydrolysis of a 6-Cyanoindole Precursor
A common and effective method for introducing a primary amide (carbamoyl) group onto an aromatic ring is through the partial hydrolysis of a nitrile (cyano) group. This route would begin with the synthesis of a 6-cyano-1H-indole-2-carboxylate ester.
Synthesis of 6-Cyano-1H-indole: The synthesis could start from a commercially available substituted aniline, such as 4-amino-3-methylbenzonitrile, and proceed through established indole syntheses like the Fischer or Reissert methods.
Introduction of the 2-Carboxylate Group: The resulting 6-cyano-1H-indole can then be functionalized at the C2 position. For instance, reaction with an appropriate electrophile followed by oxidation, or through metal-catalyzed carbonylation reactions.
Hydrolysis of the Cyano Group: The 6-cyano group on the indole ester can be partially hydrolyzed to the 6-carbamoyl group under controlled acidic or basic conditions.
Saponification: The final step would be the saponification (hydrolysis) of the ester at the C2 position to yield the desired this compound.
Patents describing the synthesis of Alectinib intermediates detail the preparation of methyl 6-cyano-1H-indole-3-carboxylate, which involves the acylation of 6-cyano-1H-indole with trichloroacetyl chloride, followed by esterification with methanol. google.comgoogle.com A similar strategy could be adapted for the synthesis of the 2-carboxylate isomer.
Route B: Selective Amidation of Indole-2,6-dicarboxylic Acid
An alternative approach involves the use of an indole-2,6-dicarboxylic acid precursor. The challenge in this route lies in the selective conversion of the C6-carboxylic acid to a primary amide while leaving the C2-carboxylic acid intact or protected.
Synthesis of Indole-2,6-dicarboxylate: This precursor could be synthesized from an appropriately substituted starting material, for example, 4-amino-isophthalic acid, via a suitable indole cyclization strategy. The resulting dicarboxylic acid would likely be converted to a diester (e.g., dimethyl indole-2,6-dicarboxylate) for subsequent reactions.
Selective Amidation: One of the ester groups must be selectively converted to a primary amide. This can be a challenging transformation due to the similar reactivity of the two ester groups. Strategies could involve exploiting subtle differences in steric or electronic environments or using a protecting group strategy.
Selective Hydrolysis: The remaining ester group at the C2 position would then be hydrolyzed to the carboxylic acid to yield the final product.
Purification and Isolation Techniques for this compound and Analogues
The purification and isolation of this compound and its analogues rely on standard organic chemistry techniques that exploit the physicochemical properties of the compounds, particularly their acidic nature and polarity.
Crystallization/Precipitation: This is a primary method for purifying indole carboxylic acids. google.comlookchem.com Since carboxylic acids are generally solid, they can be purified by recrystallization from suitable solvents like ethanol, or mixtures of solvents such as ethyl acetate/n-hexane. google.com A highly effective method involves acid-base chemistry. The crude product can be dissolved in an aqueous basic solution (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to form the water-soluble carboxylate salt. lookchem.com Insoluble impurities are removed by filtration, and the pure acid is then precipitated by acidifying the filtrate with a mineral acid like HCl. google.comlookchem.com A patented method for purifying indole-2-carboxylic acid involves dissolving the crude material in an organic solvent, adding triethylamine (B128534) to precipitate the triethylamine salt, dissolving this salt in water, and then carefully adjusting the pH with mineral acid to first precipitate impurities at a certain pH before precipitating the pure indole-2-carboxylic acid at its isoelectric point. google.com
Chromatography: Column chromatography is a versatile technique for separating the target compound from reaction byproducts and starting materials. Silica gel is the most common stationary phase, with mobile phases typically consisting of a mixture of a nonpolar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate). rsc.org The polarity of the eluent is adjusted to achieve optimal separation.
Extraction: Liquid-liquid extraction is fundamental for the initial workup of reaction mixtures. After a synthesis, the reaction mixture is often quenched with water and the product is extracted into an organic solvent like ethyl acetate. nih.gov To separate the acidic product from neutral or basic impurities, an acid-base extraction can be performed. The organic layer is extracted with a weak base (e.g., aqueous NaHCO3), which deprotonates the carboxylic acid, pulling it into the aqueous layer as its salt. The layers are separated, and the aqueous layer is then acidified to precipitate the pure acid, which can be collected by filtration or re-extracted into an organic solvent. lookchem.com
The following interactive table summarizes common purification techniques.
| Technique | Description | Key Steps/Reagents | Reference(s) |
|---|---|---|---|
| Precipitation/Crystallization | Isolation of pure solid product from a solution based on pH and solubility changes. | Dissolution in base (e.g., NaOH), filtration, acidification (e.g., HCl) to precipitate. Recrystallization from solvents like ethanol or ethyl acetate/hexane. | google.comgoogle.comlookchem.com |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Stationary phase: Silica gel. Mobile phase: Gradients of ethyl acetate/petroleum ether. | rsc.org |
| Acid-Base Extraction | Separation of acidic compounds from neutral/basic impurities via liquid-liquid extraction. | Extraction from organic solvent (e.g., ethyl acetate) into aqueous base (e.g., NaHCO3), followed by acidification of the aqueous layer. | lookchem.com |
Structure Activity Relationship Sar Studies of 6 Carbamoyl 1h Indole 2 Carboxylic Acid Derivatives
Impact of Substitutions on the Indole (B1671886) Core on Biological Activities
Role of the C2 Carboxyl Group in Receptor Binding and Chelating Interactions
The carboxylic acid moiety at the C2 position of the indole ring is a consistently critical feature for the biological activity of this class of compounds. Research across different therapeutic targets has demonstrated that this group is essential for key binding interactions. nih.gov
In the context of HIV-1 integrase inhibitors, the indole core and the C2 carboxyl group are fundamental for the compound's mechanism of action. nih.gov They form a characteristic chelating motif that binds to two divalent magnesium ions (Mg²⁺) within the enzyme's active site. nih.govnih.gov This interaction is crucial for inhibiting the strand transfer step of viral DNA integration, a vital process in the HIV-1 life cycle. nih.govnih.gov The removal or significant modification of this carboxylic acid group leads to a substantial loss of inhibitory potency, highlighting its necessity. For instance, a derivative lacking the indole-2-carboxylic acid moiety was found to be approximately 47-fold less potent as a CysLT1 antagonist compared to its counterpart containing the acid group. nih.gov
This chelating interaction is a cornerstone of the pharmacophore model for integrase strand transfer inhibitors (INSTIs). The rational design of new derivatives often focuses on maintaining this interaction while modifying other parts of the scaffold to improve additional binding and pharmacokinetic properties. nih.govnih.gov
Influence of C3 Substituents on Molecular Interactions and Potency Enhancement
While the C2 carboxyl group often serves as the primary anchor, substitutions at the C3 position play a significant role in modulating the potency and specificity of indole-2-carboxylic acid derivatives. The introduction of various substituents at this position can lead to enhanced interactions with the target protein or enzyme. nih.govnih.gov
Similarly, in the design of CysLT1 antagonists, the introduction of an α, β-unsaturated amide moiety at the C3 position was found to be an important factor for activity. nih.gov Modifications to this linker, such as saturating the double bond, resulted in a 4- to 6-fold decrease in potency against the CysLT1 receptor, underscoring the importance of the specific geometry and electronic properties of the C3 substituent. nih.gov
Significance of C6 Functionalization, particularly the Carbamoyl (B1232498) Group, on Target Binding, Selectivity, and Efficacy
Functionalization at the C6 position of the indole core is a key strategy for optimizing the biological profile of indole-2-carboxylic acid derivatives. This position is solvent-exposed in many binding sites, allowing for the introduction of various groups to forge additional interactions that can enhance target binding, improve selectivity, and fine-tune efficacy.
SAR studies on HIV-1 integrase inhibitors have extensively explored C6 modifications. The introduction of a halogenated benzene (B151609) ring at this position has proven particularly effective. nih.gov Binding mode analysis demonstrated that this C6 substituent can engage in π-π stacking interactions with viral DNA bases, such as dC20, in the enzyme-substrate complex. nih.gov This additional binding interaction significantly increases the adhesion of the inhibitor within the active site, leading to enhanced inhibitory activity. nih.gov The strategic placement of substituents on this C6-phenyl ring can further optimize these interactions. For instance, compound 17a, featuring a C6 halogenated benzene ring, showed markedly improved inhibition of integrase compared to the unsubstituted parent compound. nih.gov
While direct SAR studies on a 6-carbamoyl group are less documented in this specific context, its chemical properties allow for clear predictions of its potential role. A carbamoyl group (-CONH₂) is a classic pharmacophoric feature capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual functionality would enable a 6-carbamoyl substituent to form specific hydrogen bonds with amino acid residues or nucleic acid bases in the target's binding pocket, thereby increasing binding affinity and potentially conferring selectivity. The precise orientation and conformational flexibility of the carbamoyl group would be critical in determining the effectiveness of these interactions.
The following table summarizes the inhibitory activities of selected indole-2-carboxylic acid derivatives with different substitutions, illustrating the impact of C3 and C6 modifications.
| Compound | C3-Substituent | C6-Substituent | Target | IC₅₀ (µM) |
| 1 | H | H | HIV-1 Integrase | 32.37 nih.gov |
| 17a | H | Halogenated benzene ring | HIV-1 Integrase | 3.11 nih.gov |
| 20a | Long branch | Halogenated benzene ring | HIV-1 Integrase | 0.13 nih.gov |
| 17b | (E)-3-((...)-3-oxoprop-1-en-1-yl) | H | CysLT₁ Receptor | ~0.15 nih.gov |
| 19b | 3-((...)-3-oxopropyl) | H | CysLT₁ Receptor | ~0.60 nih.gov |
Note: The table is interactive. You can sort and filter the data.
Elucidation of Key Pharmacophoric Features for Specific Biological Profiles
Based on extensive SAR studies, a clear pharmacophore model for biologically active indole-2-carboxylic acid derivatives has emerged. The essential structural elements can be summarized as follows:
The Indole Scaffold : This rigid bicyclic system serves as the core framework, properly orienting the key functional groups for optimal interaction with the biological target. nih.gov
The C2-Carboxylic Acid : This group is indispensable, acting as a primary binding anchor through metal chelation (e.g., with Mg²⁺ in HIV integrase) or strong hydrogen bonding interactions in receptor pockets. nih.govnih.gov
A C3-Substituent : An appropriately sized and functionalized group at this position is crucial for enhancing potency. It often occupies a hydrophobic pocket or forms additional interactions that increase binding affinity. nih.govnih.gov
A C6-Functional Group : Substituents at this position, such as a halogenated phenyl ring or a carbamoyl group, can provide additional anchoring points through π-π stacking or hydrogen bonding, which enhances efficacy and can modulate selectivity. nih.gov
For CysLT1 antagonists, the three necessary pharmacophores were identified as the indole ring, the C2-carboxylic acid, and a specific (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group linked via an unsaturated amide at C3. nih.gov For HIV-1 integrase inhibitors, the key features include the indole-2-carboxylic acid chelating core, a C3 side chain for hydrophobic interactions, and a C6-aryl group for π-stacking with viral DNA. nih.govnih.gov
Rational Design Principles for Optimization of 6-Carbamoyl-1H-Indole-2-Carboxylic Acid Analogues
The development of optimized this compound analogues follows established principles of rational drug design, guided by SAR data and structural biology.
Scaffold-Based Design : The indole-2-carboxylic acid core is retained as the fundamental pharmacophore responsible for the primary binding interaction (e.g., metal chelation). rsc.orgnih.gov
Structure-Guided Optimization : Molecular docking and binding mode analysis are used to understand how lead compounds interact with their target. nih.govnih.gov This information guides the design of new derivatives with substituents at key positions (C3, C6) predicted to form more favorable interactions. For example, if a hydrogen bond donor/acceptor pair is identified in the C6-binding region of a target, introducing a carbamoyl group at C6 would be a rational strategy.
Systematic SAR Exploration : A systematic approach is employed to synthesize and test a series of analogues. To optimize a 6-carbamoyl derivative, one might:
Modify the C3 position with various alkyl or aryl side chains to probe nearby hydrophobic pockets. nih.gov
Introduce substituents on the nitrogen of the 6-carbamoyl group (R-CONH-R') to explore additional binding space and modulate physicochemical properties.
Vary other positions on the indole ring (e.g., C4, C5, C7) with different functional groups to fine-tune activity and selectivity. nih.gov
Fragment-Based Approaches : This strategy involves incorporating structural motifs from other known active compounds into the indoleamide scaffold to create novel hybrid molecules with potentially enhanced or dual activities. nih.gov
By combining these principles, medicinal chemists can efficiently navigate the chemical space to identify analogues with superior potency, selectivity, and drug-like properties. The initial discovery of indole-2-carboxylic acid as a hit from virtual screening, followed by targeted structural optimizations at C3 and C6, exemplifies this successful rational design process. nih.gov
Computational Chemistry and Spectroscopic Characterization of 6 Carbamoyl 1h Indole 2 Carboxylic Acid and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Characterization
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each proton in the molecule. The indole (B1671886) NH proton typically appears as a broad singlet at a high chemical shift (>11 ppm). The protons on the aromatic ring (at positions 3, 4, 5, and 7) would appear in the aromatic region (typically 7-8.5 ppm), with their specific shifts and coupling patterns being diagnostic of the 1,2,6-trisubstitution pattern. The protons of the carbamoyl (B1232498) group (-CONH₂) would likely appear as two distinct signals or a single broad signal, also at a downfield chemical shift. The carboxylic acid proton (-COOH) is expected to be a broad singlet, often above 12 ppm. pressbooks.publibretexts.org
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbons of the carboxylic acid and the carbamoyl group are expected to resonate at the most downfield positions (typically >160 ppm). pressbooks.publibretexts.org The carbons of the indole ring would appear in the 100-140 ppm range, with their precise shifts influenced by the electron-withdrawing nature of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Carbamoyl-1H-indole-2-carboxylic acid (Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 12.0 - 13.5 (broad s) | 165 - 175 |
| NH (Indole) | 11.5 - 12.5 (broad s) | - |
| C2 | - | 135 - 145 |
| H3 | 7.0 - 7.5 (s) | 100 - 110 |
| C3 | - | 100 - 110 |
| H4 | 7.6 - 8.0 (d) | 120 - 130 |
| C4 | - | 120 - 130 |
| H5 | 7.2 - 7.6 (dd) | 115 - 125 |
| C5 | - | 115 - 125 |
| C6 | - | 130 - 140 |
| H7 | 8.0 - 8.5 (d) | 110 - 120 |
| C7 | - | 110 - 120 |
| C7a | - | 135 - 145 |
| C3a | - | 125 - 135 |
| CONH₂ | 7.5 - 8.5 (two broad s) | 168 - 178 |
Infrared (IR) Spectroscopy for Identification of Functional Groups and Hydrogen Bonding Networks
IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands.
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the carboxylic acid O-H stretching vibration, indicative of strong hydrogen-bonded dimers in the solid state. pressbooks.puborgchemboulder.comechemi.comopenstax.org
N-H Stretch: The indole N-H stretch typically appears around 3300-3400 cm⁻¹. The carbamoyl group (-CONH₂) would show two distinct N-H stretching bands in the 3200-3400 cm⁻¹ region.
C=O Stretch: Two strong carbonyl (C=O) stretching bands would be expected. The carboxylic acid C=O stretch typically appears around 1680-1710 cm⁻¹, while the amide I band (primarily C=O stretch) of the carbamoyl group would be found around 1650-1680 cm⁻¹. libretexts.org
Other Bands: C-N stretching and N-H bending (amide II band) vibrations would also be present, further confirming the presence of the amide group.
The positions and shapes of the O-H and N-H bands can provide valuable information about the intermolecular and intramolecular hydrogen bonding networks within the crystal lattice. echemi.com
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Indole & Amide | N-H Stretch | 3200 - 3400 | Medium-Strong |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| Amide | N-H Bend (Amide II) | 1580 - 1620 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Confirmation
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (Molecular Formula: C₁₀H₈N₂O₃), HRMS would be used to measure the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This experimental mass would then be compared to the calculated theoretical mass. A match within a very small tolerance (typically <5 ppm) provides strong evidence for the correct molecular formula.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles of this compound.
Crucially, it would reveal the intricate network of intermolecular interactions that govern the crystal packing. It is highly probable that the structure would feature extensive hydrogen bonding. For instance, the carboxylic acid groups could form classic hydrogen-bonded dimers, while the carbamoyl group and the indole N-H group could act as both hydrogen bond donors and acceptors, leading to a complex and stable three-dimensional lattice. Studies on the parent indole-2-carboxylic acid have shown it forms planar ribbons held together by O–H···O and N–H···O hydrogen bonds. researchgate.net
Computational Modeling and Simulations
In the absence of experimental data, computational methods can provide valuable predictions about the properties of a molecule.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Vibrational Properties
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. DFT calculations could be employed to:
Optimize Geometry: Predict the lowest energy conformation (3D structure) of the molecule. The resulting bond lengths and angles could be compared with potential future X-ray crystallography data.
Predict Spectroscopic Properties: Calculate theoretical IR and NMR spectra. These predicted spectra can be invaluable in interpreting experimental data. For example, DFT can calculate vibrational frequencies and intensities, which can be correlated with experimental IR spectra to assign specific absorption bands to molecular motions. mdpi.com
Analyze Electronic Properties: Determine properties such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). This information provides insight into the molecule's reactivity and potential intermolecular interaction sites.
While a detailed, data-rich analysis of this compound is currently precluded by a lack of published research, the analytical and computational tools to fully characterize it are well-established. The framework provided here outlines the expected spectroscopic and structural features based on known chemical principles and studies of related indole derivatives. Future synthesis and analysis of this compound would be necessary to provide the specific experimental data required for a complete scientific profile.
Molecular Docking Studies for Ligand-Target Binding Prediction and Orientation
Molecular docking is a computational technique extensively utilized to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug discovery involving indole-2-carboxylic acid derivatives, docking studies are instrumental in elucidating binding modes, predicting binding affinities, and guiding the rational design of more potent and selective inhibitors for various biological targets.
Research into novel HIV-1 integrase strand transfer inhibitors (INSTIs) has employed molecular docking-based virtual screening to identify promising candidates from large compound databases. nih.gov These studies have revealed that the indole-2-carboxylic acid scaffold serves as a potent pharmacophore. Docking simulations have demonstrated that the indole core and the C2-carboxyl group are crucial for chelating with two magnesium ions (Mg²⁺) within the active site of the HIV-1 integrase enzyme. nih.govnih.gov This bidentate chelation is a hallmark of successful INSTIs and forms the basis of the scaffold's inhibitory activity.
Further computational analyses have guided structural optimizations to enhance target binding. For instance, modifications at the C3 and C6 positions of the indole ring have been shown to improve interactions with the enzyme. Binding mode analysis indicated that introducing a long branch at the C3 position enhances interactions with a hydrophobic cavity near the integrase active site, specifically with residues such as Tyr143 and Asn117. nih.gov Similarly, the addition of a halogenated benzene (B151609) ring at the C6 position was found to promote π-π stacking interactions with viral DNA, further stabilizing the ligand-target complex. nih.gov
The utility of molecular docking for this class of compounds extends beyond antiviral applications. Studies on N-arylsulfonyl-indole-2-carboxamide derivatives as inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for type II diabetes, have used docking to understand their mechanism of action. By successfully redocking a known co-crystallized ligand with a root mean square deviation (RMSD) of only 0.62 Å, the reliability of the docking protocol was validated. mdpi.com This analysis identified key amino acid residues at the binding site—Met18, Gly21, Gly26, Leu30, and Thr31—that are critical for effective binding. mdpi.com In the field of antimicrobial research, docking studies of novel spiro[indole-3,4'-pyridine]-3'-carboxamides against the bacterial regulator protein PqsR from Pseudomonas aeruginosa have predicted favorable binding energies, suggesting a strong affinity for the target protein. mdpi.com
These examples underscore the power of molecular docking to predict and rationalize the binding of this compound derivatives to their respective biological targets, providing a detailed molecular-level understanding that is essential for structure-based drug design.
Table 1: Molecular Docking Parameters of Indole-2-Carboxylic Acid Derivatives
| Derivative Class | Biological Target | Key Interacting Residues/Features | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Indole-2-carboxylic acids | HIV-1 Integrase | Mg²⁺ ions, Tyr143, Asn117, Viral DNA (dC20) | Not specified |
| N-arylsulfonyl-indole-2-carboxamides | Fructose-1,6-bisphosphatase (FBPase) | Met18, Gly21, Gly26, Leu30, Thr31 | Not specified |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Binding Behavior
While molecular docking provides a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational flexibility of the ligand and target, the stability of their complex over time, and a more refined estimation of binding affinity. MD simulations are a critical tool for validating docking poses and understanding the nuanced, time-dependent behavior of molecules like this compound and its derivatives within a simulated physiological environment.
In the investigation of N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors, MD simulations were performed to assess the stability of the computationally predicted binding modes. The results indicated that the screened compounds could form stable complexes with FBPase under dynamic conditions, behaving similarly to the enzyme's known cognate ligand. mdpi.com This provides greater confidence that the interactions predicted by static docking are maintained over time, supporting the hypothesis that these compounds are effective inhibitors.
Similarly, in the development of HIV-1 integrase inhibitors, computational studies have utilized simulations to calculate binding free energies. nih.gov These calculations offer a more quantitative measure of binding affinity than docking scores alone. For example, analysis of derivatives with different substitutions at the C6 position showed that a flexible short chain was more appropriate for improving the inhibitory effect. A derivative with a different side chain extended toward residue Tyr143, forming a halogen bond, but this resulted in a less favorable binding free energy compared to a derivative that formed a π-stacking interaction with viral DNA. nih.gov These findings highlight how MD simulations can discern subtle differences in binding modes and their energetic consequences, providing crucial insights for structural optimization.
MD simulations, therefore, complement molecular docking by providing a temporal dimension to the analysis of ligand-target interactions. They are essential for confirming the stability of predicted binding poses, analyzing the conformational landscape of the ligand in the active site, and calculating more accurate binding energetics, thereby playing a pivotal role in the computational characterization of this compound derivatives as potential therapeutic agents.
Table 2: Summary of Molecular Dynamics Simulation Studies on Indole-2-Carboxylic Acid Derivatives
| Derivative Class | Biological Target | Simulation Focus | Key Findings |
|---|---|---|---|
| N-arylsulfonyl-indole-2-carboxamides | Fructose-1,6-bisphosphatase (FBPase) | Binding stability | Screened compounds formed stable complexes with the target enzyme in dynamic conditions. mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Indole-2-carboxylic acid |
| N-arylsulfonyl-indole-2-carboxamide |
Future Perspectives and Emerging Research Avenues for 6 Carbamoyl 1h Indole 2 Carboxylic Acid Research
Exploration of Novel and Sustainable Synthetic Routes for Scalable Production
The advancement of 6-carbamoyl-1H-indole-2-carboxylic acid derivatives from laboratory-scale synthesis to clinical and commercial viability hinges on the development of efficient, sustainable, and scalable production methods. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future research will increasingly focus on greener and more economical synthetic approaches.
One promising direction is the application of multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), followed by an acid-catalyzed cyclization. This two-step process offers a highly sustainable route to indole-2-carboxamides, utilizing mild reaction conditions and readily available starting materials. The ability to perform this sequence in a one-pot fashion further enhances its efficiency and scalability.
Biocatalysis represents another key area for sustainable synthesis. The use of enzymes, such as monoamine oxidases for the aromatization of indolines to indoles, or tryptophan synthases for the synthesis of tryptophan derivatives from indoles, offers a highly selective and environmentally friendly alternative to traditional chemical methods. These enzymatic processes operate under mild conditions, often in aqueous media, and can lead to high yields and enantioselectivities. The development of robust and reusable enzyme preparations will be crucial for the industrial-scale production of this compound and its analogs.
Furthermore, the principles of green chemistry, including the use of water as a solvent, solid acid catalysts, and microwave-assisted synthesis, are being increasingly integrated into the production of indole (B1671886) derivatives. These approaches not only reduce the environmental impact of chemical synthesis but can also lead to improved reaction rates and yields.
Table 1: Comparison of Synthetic Strategies for Indole-2-Carboxamides
| Synthetic Strategy | Advantages | Disadvantages | Scalability Potential |
| Traditional Methods | Well-established procedures | Harsh conditions, waste generation, expensive reagents | Moderate to High |
| Multicomponent Reactions (e.g., Ugi-4CR) | High atom economy, mild conditions, one-pot potential | May require optimization for specific substrates | High |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost can be a factor | Moderate to High |
| Green Chemistry Approaches | Reduced environmental impact, improved efficiency | May require specialized equipment (e.g., microwave reactor) | High |
Advanced SAR Studies and Targeted Analog Design with Enhanced Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds. For the this compound scaffold, future research will focus on more advanced and targeted SAR investigations to design analogs with superior potency, selectivity, and pharmacokinetic profiles.
Systematic modifications of the 6-carbamoyl group will be a key area of exploration. This will involve the synthesis of a diverse library of analogs with variations in the amide substituents, including alkyl, aryl, and heterocyclic moieties. The electronic and steric properties of these substituents will be correlated with biological activity to elucidate the key interactions with the target protein. Furthermore, the carbamoyl (B1232498) group can be replaced with bioisosteric equivalents to explore alternative hydrogen bonding patterns and improve physicochemical properties.
The indole ring itself offers multiple positions for substitution. SAR studies have already highlighted the importance of substitutions at the 4- and 6-positions for certain biological activities. For instance, in the context of antituberculosis agents, chloro, fluoro, or cyano groups at these positions have been shown to enhance metabolic stability. acs.org Similarly, for HIV-1 integrase inhibitors, modifications at the C6 position, starting from a 6-bromo precursor, have been instrumental in modulating activity. mdpi.comnih.gov Future studies will systematically explore a wider range of substituents at all available positions of the indole nucleus to map the chemical space and identify optimal substitution patterns for different biological targets.
The design of targeted analogs will be guided by a deeper understanding of the molecular interactions between the this compound scaffold and its biological targets. This will involve the use of computational modeling and structural biology techniques to visualize the binding site and identify key residues for interaction. This information will then be used to design analogs that make more specific and potent interactions with the target, leading to enhanced selectivity and reduced off-target effects.
Investigation of Additional Biological Targets and Broader Therapeutic Applications
While the this compound scaffold has shown promise against a range of biological targets, there is significant potential for its application in other therapeutic areas. Future research will focus on screening this compound class against a broader array of biological targets to identify novel therapeutic opportunities.
One area of significant interest is oncology. Derivatives of indole-2-carboxylic acid have already been investigated as inhibitors of key cancer-related targets such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR-2), and BRAFV600E. nih.gov The 6-carbamoyl moiety could provide additional hydrogen bonding interactions within the active sites of these kinases, potentially leading to enhanced potency and selectivity. Furthermore, 6-acetamido-indole-2-carboxylic acid derivatives have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two important targets in cancer immunotherapy. sci-hub.se This suggests that the 6-carbamoyl scaffold could be a valuable starting point for the development of novel immunomodulatory agents.
In the field of infectious diseases, beyond tuberculosis and HIV, the this compound scaffold could be explored for its activity against other pathogens. The indole nucleus is a common motif in many antimicrobial agents, and the specific substitution pattern of the 6-carbamoyl derivative could confer activity against a range of bacteria, viruses, and fungi.
Moreover, the diverse biological activities reported for indole-2-carboxamides, including the modulation of cannabinoid receptors and the transient receptor potential vanilloid 1 (TRPV1) channel, suggest that the 6-carbamoyl scaffold could be relevant for the treatment of pain, inflammation, and neurological disorders. mdpi.comrsc.org Systematic screening and target identification studies will be crucial in uncovering these new therapeutic applications.
Table 2: Potential Biological Targets and Therapeutic Applications for this compound Derivatives
| Therapeutic Area | Potential Biological Target(s) | Rationale |
| Oncology | EGFR, VEGFR-2, BRAFV600E, IDO1, TDO | Indole-2-carboxamides have shown activity against these targets; the 6-carbamoyl group could enhance binding. |
| Infectious Diseases | MmpL3 (Tuberculosis), HIV-1 Integrase, other bacterial/viral/fungal targets | Substitutions at the 6-position are known to be important for antimicrobial activity. |
| Pain and Inflammation | TRPV1, Cannabinoid Receptors | The indole-2-carboxamide scaffold has been shown to modulate these targets. |
| Neurological Disorders | Various CNS targets | The indole nucleus is a privileged scaffold for CNS-active compounds. |
Integration of In Silico Screening and Experimental Methodologies for Accelerated Drug Discovery
The integration of computational and experimental approaches is revolutionizing the drug discovery process. For the this compound scaffold, this synergy will be instrumental in accelerating the identification and optimization of new drug candidates.
In silico screening, including virtual screening and molecular docking, will be employed to rapidly screen large compound libraries against specific biological targets. These computational methods can predict the binding affinity and mode of interaction of virtual compounds, allowing researchers to prioritize a smaller, more manageable set of molecules for synthesis and experimental testing. This approach significantly reduces the time and cost associated with traditional high-throughput screening.
Once initial hits are identified, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex, providing insights into the stability of the interaction and the role of individual amino acid residues. This information is invaluable for guiding the rational design of more potent and selective analogs.
The predictions from in silico studies will be validated and refined through experimental methodologies. High-throughput screening of synthesized compounds will confirm their biological activity, and biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be used to characterize the binding kinetics and thermodynamics of the ligand-target interaction. X-ray crystallography and cryo-electron microscopy will provide high-resolution structural information of the complex, which can be used to further refine the computational models and guide the next round of analog design. This iterative cycle of in silico design, synthesis, and experimental validation will accelerate the drug discovery process and increase the likelihood of success.
Development of Chemical Biology Tools and Probes Based on the this compound Scaffold
Chemical biology tools and probes are essential for dissecting complex biological processes and validating new drug targets. The this compound scaffold, with its tunable properties and demonstrated biological activity, is an excellent starting point for the development of such tools.
Future research will focus on the design and synthesis of chemical probes based on this scaffold. These probes will be modified with reporter tags, such as fluorescent dyes or biotin, to enable the visualization and pull-down of their target proteins. For example, a fluorescently labeled analog of a potent this compound derivative could be used to visualize the subcellular localization of its target protein in living cells.
Furthermore, photoaffinity probes can be developed by incorporating a photoreactive group into the scaffold. Upon photoactivation, these probes will form a covalent bond with their target protein, allowing for its identification and characterization using proteomic techniques. This approach is particularly useful for identifying the targets of compounds discovered through phenotypic screening, where the mechanism of action is unknown.
The development of these chemical biology tools will not only advance our understanding of the biological processes modulated by the this compound scaffold but will also facilitate the discovery and validation of new drug targets, further expanding the therapeutic potential of this versatile compound class.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 6-carbamoyl-1H-indole-2-carboxylic acid derivatives?
- Methodological Answer : Derivatives of indole-2-carboxylic acid are typically synthesized via condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid can react with aminothiazolones under reflux in acetic acid with sodium acetate as a catalyst . The carbamoyl group can be introduced using carbodiimide coupling agents (e.g., EDC/HOBt) with ammonia or urea derivatives. Purification often involves recrystallization from DMF/acetic acid mixtures .
Q. What analytical techniques are critical for validating the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and H/C NMR are essential for structural confirmation. Purity is assessed via HPLC (≥95% by area normalization) or thin-layer chromatography (TLC). For instance, indole-2-carboxylic acid derivatives often show characteristic NMR peaks for the indole NH (~12 ppm) and carboxylic acid protons (~13 ppm) .
Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points) of indole-2-carboxylic acid derivatives?
- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to confirm melting behavior and recrystallize compounds under controlled conditions (e.g., slow cooling in DMF). Cross-validate results with literature from authoritative databases like PubChem or ChemSpider .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?
- Methodological Answer : Employ design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, increasing acetic acid concentration during reflux improves cyclization efficiency in indole derivatives . Monitor intermediates via LC-MS to identify bottlenecks.
Q. What strategies resolve contradictions in the biological activity data of indole-2-carboxylic acid analogs?
- Methodological Answer : Contradictions may stem from assay variability or substituent effects. Standardize bioassays using positive controls (e.g., known kinase inhibitors) and validate results across multiple cell lines. For carbamoyl derivatives, correlate activity with electronic properties (Hammett constants) of substituents .
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies at varying pH (1.2–7.4) and temperatures (25–40°C). Use HPLC to quantify degradation products (e.g., decarbamoylation or indole ring oxidation). Reference ICH guidelines for pharmaceutical stability testing .
Q. What computational methods predict the reactivity of the carbamoyl group in electrophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. Compare with experimental Hammett σ values for substituents at the 6-position to predict regioselectivity .
Safety and Compliance
Q. What safety protocols are essential when handling indole-2-carboxylic acid derivatives in synthetic workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
